Home > Products > Screening Compounds P134487 > Dexrazoxane hydrochloride
Dexrazoxane hydrochloride - 149003-01-0

Dexrazoxane hydrochloride

Catalog Number: EVT-267382
CAS Number: 149003-01-0
Molecular Formula: C11H17ClN4O4
Molecular Weight: 304.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dexrazoxane Hydrochloride is the hydrochloride salt of a bisdioxopiperazine with iron-chelating, chemoprotective, cardioprotective, and antineoplastic activities. After hydrolysis to an active form that is similar to ethylenediaminetetraacetic acid (EDTA), dexrazoxane chelates iron, limiting the formation of free radical-generating anthracycline-iron complexes, which may minimize anthracycline-iron complex-mediated oxidative damage to cardiac and soft tissues. This agent also inhibits the catalytic activity of topoisomerase II, which may result in tumor cell growth inhibition.
The (+)-enantiomorph of razoxane.
See also: Dexrazoxane (has active moiety).
Future Directions

8.1. Optimizing Dexrazoxane Use in Pediatric Oncology:Despite promising results, concerns regarding the long-term safety of dexrazoxane in children, particularly the potential for secondary malignancies, necessitate further research. [, ] Future studies should focus on: - Long-Term Follow-up of Dexrazoxane-Treated Children: To assess the actual incidence of secondary malignancies and late effects. [, ] - Risk Factor Analysis for Secondary Malignancies: To identify specific patient populations or treatment protocols that might increase the risk. [] - Development of Safer Dexrazoxane Analogs: To maintain cardioprotective efficacy while minimizing the potential for adverse events. []

8.2. Expanding Dexrazoxane Applications Beyond Cardioprotection:The unique properties of dexrazoxane warrant exploration beyond its established cardioprotective role. Future research could investigate: - Synergistic Effects of Dexrazoxane with other Cardioprotective Agents: To identify combinations that provide superior cardioprotection compared to dexrazoxane alone. [] - Applications of Dexrazoxane in Non-Cancer Related Cardiac Injury: To assess its potential in mitigating cardiotoxicity induced by other drugs or disease states.

8.3. Elucidating the Role of TOP2B in Cardiotoxicity:The recently highlighted interaction of dexrazoxane with TOP2B necessitates further investigation. Future research should focus on: - Determining the Precise Molecular Mechanisms of TOP2B-Mediated Cardioprotection: To identify specific targets for developing novel cardioprotective strategies. [] - Investigating the Role of TOP2B in Other Forms of Cardiac Injury: To explore the potential broader implications of this mechanism in cardiac health.

ADR-925

(±)-4,4'-(propane-1,2-diyl)bis(1-methylpiperazine-2,6-dione)

    Compound Description: (±)-4,4'-(propane-1,2-diyl)bis(1-methylpiperazine-2,6-dione) is a derivative of dexrazoxane with modifications on the dioxopiperazine imides. It exhibited comparable pharmacokinetic and metal-chelating properties to dexrazoxane but failed to protect the heart against anthracycline-induced cardiotoxicity in a rabbit model [].

4-(2-(3,5-dioxopiperazin-1-yl)ethyl)-3-methylpiperazine-2,6-dione

    Compound Description: 4-(2-(3,5-dioxopiperazin-1-yl)ethyl)-3-methylpiperazine-2,6-dione is another derivative of dexrazoxane with modifications on the dioxopiperazine ring. Like (±)-4,4'-(propane-1,2-diyl)bis(1-methylpiperazine-2,6-dione), it also displayed similar pharmacokinetic and metal-chelating characteristics to dexrazoxane but lacked cardioprotective effects against anthracycline cardiotoxicity in a rabbit model [].

Doxorubicin

    Compound Description: Doxorubicin is an anthracycline chemotherapeutic agent commonly used in cancer treatment. It is known for its efficacy but can cause dose-dependent cardiotoxicity, leading to heart failure. Dexrazoxane is often co-administered with doxorubicin to mitigate this adverse effect [, , , , , , , , , , , ].

Etoposide

    Compound Description: Etoposide is a chemotherapeutic agent used in conjunction with doxorubicin in certain cancer treatment regimens. Studies have shown that the combined use of etoposide and dexrazoxane might be associated with an increased risk of acute myeloid leukemia [].

Source and Classification

Dexrazoxane hydrochloride is classified as a cardioprotective agent and is primarily used to mitigate the cardiotoxic effects associated with anthracycline chemotherapy drugs such as doxorubicin and daunorubicin. It is marketed under various brand names, including Zinecard and Savene. The compound was first discovered in 1972 and has since been utilized in clinical settings to protect heart tissue from damage caused by chemotherapeutic agents .

Synthesis Analysis

The synthesis of dexrazoxane hydrochloride can be approached through various methods. One notable method involves the cyclization of (S)-1,2-diaminopropane-tetraacetate with formamide under alkaline conditions. This process typically requires several steps, including heating and cooling cycles, filtration, and pH adjustments to isolate the final product .

Key Synthesis Steps:

  1. Starting Material: (S)-1,2-diaminopropane hydrochloride.
  2. Reagents: Ethyl bromoacetate, acetonitrile, and sodium hydride.
  3. Conditions: The reaction is conducted at temperatures ranging from 25°C to 75°C over several hours.
  4. Yield: The described methods can yield dexrazoxane with purities exceeding 95% .

A more efficient preparation method has been proposed that simplifies the synthesis by reducing the number of steps and improving yield while minimizing environmental impact .

Molecular Structure Analysis

Dexrazoxane hydrochloride has the chemical formula C11H16N4O4C_{11}H_{16}N_{4}O_{4} and a molecular weight of approximately 268.28 g/mol. Its structure features a piperazine ring system with two ketone groups and is characterized by the following structural representation:

  • IUPAC Name: (S)-4,4'-(1-methyl-1,2-ethanediyl)bis-2,6-piperazinedione
  • Molecular Geometry: The compound exhibits a three-dimensional structure that allows it to effectively chelate metal ions.

The molecular structure contributes to its function as a chelator, particularly for iron ions .

Chemical Reactions Analysis

Dexrazoxane undergoes several important chemical reactions that are critical for its function in biological systems:

  1. Chelation Reaction: As a derivative of ethylenediaminetetraacetic acid (EDTA), dexrazoxane chelates iron ions, which reduces oxidative stress caused by free radicals generated during anthracycline metabolism.
  2. Hydrolysis: In vivo, dexrazoxane is hydrolyzed to form active metabolites that further enhance its chelating properties .
  3. Degradation: The compound degrades rapidly above pH 7.0, which is relevant for its stability in physiological conditions .
Mechanism of Action

The mechanism by which dexrazoxane exerts its cardioprotective effects involves several key processes:

  • Iron Chelation: By binding to iron ions, dexrazoxane limits the availability of these ions for participation in Fenton reactions that produce harmful free radicals.
  • Reduction of Free Radicals: The chelation reduces superoxide radical formation associated with anthracycline-induced cardiomyopathy.
  • Intracellular Conversion: Dexrazoxane can be converted into ring-opened forms intracellularly that may further interfere with free radical generation mechanisms .
Physical and Chemical Properties Analysis

Dexrazoxane hydrochloride exhibits distinct physical and chemical properties:

  • Appearance: Whitish crystalline powder.
  • Melting Point: Melts between 191°C to 197°C.
  • Solubility: Sparingly soluble in water; slightly soluble in ethanol and methanol; practically insoluble in nonpolar solvents.
  • pKa: Approximately 2.1.
  • Octanol/Water Partition Coefficient: Kow=0.025K_{ow}=0.025, indicating low lipophilicity .

These properties are essential for understanding its behavior in biological systems and its formulation in pharmaceutical preparations.

Applications

Dexrazoxane hydrochloride has several critical applications in medicine:

  1. Cardioprotection: Primarily used to prevent cardiotoxicity from anthracycline chemotherapy in cancer patients.
  2. Extravasation Treatment: Approved for treating extravasation injuries caused by intravenous administration of anthracyclines .
  3. Research Applications: Investigated for potential new therapeutic uses beyond cardioprotection, including antimalarial drug development due to its chelating properties .
Mechanistic Foundations of Dexrazoxane Hydrochloride in Cardioprotection

Iron Chelation Dynamics and Reactive Oxygen Species (ROS) Modulation

Dexrazoxane hydrochloride, a catalytic derivative of the potent iron chelator ethylenediaminetetraacetic acid (EDTA), undergoes rapid intracellular hydrolysis to form ADR-925, its active ring-opened form [1] [7]. This metabolite exhibits high affinity for ferric (Fe³⁺) and ferrous (Fe²⁺) ions, directly disrupting the formation of anthracycline-iron complexes [1] [5]. The resulting reduction in redox-active iron pools is critical because anthracycline-iron complexes catalyze Fenton and Haber-Weiss reactions, generating hydroxyl radicals (•OH) and superoxide anions (O₂•⁻) that induce lipid peroxidation, mitochondrial damage, and cardiomyocyte apoptosis [1] [4].

Table 1: Comparative Iron Chelation Properties and Cardioprotective Efficacy

CompoundMolecular Weight (g/mol)Iron-Binding Constant (Log K)Cardioprotective EfficacyKey Limitation
Dexrazoxane (ADR-925)268.27~27 (Fe³⁺)High (FDA-approved)Limited by hydrolysis rate
Deferiprone139.1537 (Fe³⁺)Moderate/InconsistentNo reduction in oxidative stress
Deferasirox373.3526 (Fe³⁺)LowFails to protect isolated cardiomyocytes
EDTA292.2425.1 (Fe³⁺)Not applicableNon-cell permeable

Notably, dexrazoxane’s cardioprotection cannot be solely attributed to iron chelation. Preclinical models demonstrate that dexrazoxane outperforms stronger chelators like deferiprone and deferasirox in mitigating chronic anthracycline cardiotoxicity [1]. In rabbit models of daunorubicin-induced cardiotoxicity, deferiprone failed to alleviate oxidative stress or left ventricular dysfunction despite efficient removal of cardiac iron, whereas dexrazoxane provided complete protection [1]. This dichotomy highlights dexrazoxane’s multimodal mechanism beyond simple iron sequestration. Metabolomic studies in mice reveal dexrazoxane uniquely normalizes anthracycline-induced shifts in key cardiac metabolites—reducing 5-hydroxylysine, 2-hydroxybutyrate, and 2-oxoglutarate while restoring depleted cysteine, methionine, and glycylproline levels—suggesting systemic metabolic stabilization [5].

Topoisomerase II Inhibition: Dual Role in Cytoprotection and Antineoplastic Interactions

Beyond iron chelation, dexrazoxane exerts profound effects on topoisomerase II (Top2) isoforms, revealing a sophisticated dual mechanism:

  • Top2β Degradation in Cardiomyocytes: Dexrazoxane binds to the Top2β-DNA binary complex, stabilizing it as a closed clamp that impedes transcriptional elongation. This "transcriptional roadblock" triggers 26S proteasome-dependent degradation of Top2β, depleting this critical anthracycline target in cardiac tissue [1] [4]. Cardiomyocyte-specific deletion of Top2β in murine models confers resistance to doxorubicin-induced double-strand breaks, mitochondrial dysfunction, and heart failure, validating Top2β as the central mediator of cardiotoxicity [1] [4]. Dexrazoxane pre-treatment reduces cardiac Top2β protein levels by >60% in C57BL/6 mice, directly limiting doxorubicin’s capacity to form DNA-Top2β-doxorubicin ternary complexes that cause lethal DNA breaks [1].

  • Preservation of Top2α in Tumor Cells: Unlike cardiomyocytes, proliferating cancer cells predominantly express Top2α. Dexrazoxane shows minimal interaction with this isoform at cardioprotective doses, preserving anthracycline-induced DNA damage in malignant cells [1] [8]. This isoform selectivity explains why dexrazoxane does not compromise anthracycline efficacy in clinical trials across breast cancer, sarcoma, and pediatric leukemia [2] [8].

Table 2: Tissue-Specific Expression and Dexrazoxane Sensitivity of Topoisomerase II Isoforms

IsoformPrimary Tissue ExpressionCellular FunctionEffect of DexrazoxaneRole in Cardiotoxicity
Top2βTerminally differentiated cardiomyocytes, neuronsTranscriptional regulation, DNA repairProteasomal degradation (>60% reduction)Essential mediator: Forms cytotoxic ternary complexes with anthracyclines
Top2αProliferating cells (tumors, bone marrow)DNA replication, chromosome segregationNo significant degradationNegligible (low expression in heart)

The temporal dynamics of Top2β depletion are critical. Yeh et al. demonstrated that dexrazoxane administration ≥1 hour before doxorubicin maximizes cardioprotection by allowing sufficient Top2β degradation prior to anthracycline exposure [1]. This mechanistic insight informs clinical scheduling where dexrazoxane is infused 15–30 minutes before anthracyclines [7].

Molecular Pathways in Anthracycline-Induced Cardiotoxicity Mitigation

Dexrazoxane orchestrates a multi-layered defense against anthracycline cardiotoxicity through interconnected molecular pathways:

  • Mitochondrial Preservation: By chelating iron and degrading Top2β, dexrazoxane prevents doxorubicin-induced inhibition of electron transport chain complexes (I–IV) and cytochrome c oxidase subunit 5A (Cox5a). This maintains ATP synthesis and reduces mitochondrial ROS generation by >40% in H9c2 cardiomyocytes [4] [5]. Concomitantly, it blocks doxorubicinol (DOXol)-mediated disruption of mitochondrial dynamics and autophagy, preventing the accumulation of damaged organelles [4].

  • Poly(ADP-ribose) (PAR) Polymerase Inhibition: Novel association rule learning algorithms reveal dexrazoxane directly inhibits PAR polymerase, a DNA repair enzyme hyperactivated by anthracycline-induced DNA damage [1]. Uncontrolled PARP activation depletes NAD⁺ and ATP, exacerbating energy crisis in cardiomyocytes. Dexrazoxane’s PARP inhibition conserves cardiac energy stores, explaining both acute and chronic cardioprotection [1].

  • Calcium Homeostasis and Ferroptosis Regulation: Anthracyclines disrupt sarcoplasmic reticulum calcium handling, causing diastolic Ca²⁺ leakage that triggers arrhythmias and contractile dysfunction. Dexrazoxane restores expression of SERCA2a and calsequestrin, improving calcium reuptake by >30% in isolated cardiomyocytes [4] [6]. It also counters doxorubicin-induced ferroptosis by upregulating glutathione peroxidase 4 (GPX4) and reducing toxic lipid peroxides [4].

  • Metabolomic Reprogramming: NMR-based metabolomic profiling demonstrates dexrazoxane reverses anthracycline-induced metabolic shifts. It suppresses accumulation of ketone bodies (3-hydroxybutyrate), lactate, and oxidative stress markers (2-hydroxybutyrate), while restoring depleted antioxidants (glutathione precursors) and energy substrates [5].

Table 3: Key Metabolomic Shifts in Doxorubicin Cardiotoxicity and Dexrazoxane Normalization

Metabolic PathwayDoxorubicin-Induced ChangeDexrazoxane InterventionBiological Consequence
Energy Metabolism↓ Glucose, ↑ Lactate, ↑ 3-HydroxybutyrateGlucose preservation, Lactate reductionPrevents ATP depletion and metabolic acidosis
Amino Acid Homeostasis↓ Glutamate, ↓ Cysteine, ↓ MethionineRestoration of sulfur-amino acidsBoosts glutathione synthesis and oxidative defense
Oxidative Stress Markers↑ 5-Hydroxylysine, ↑ 2-HydroxybutyrateNormalizes to baselineReduces protein/lipid oxidation damage
Collagen Turnover↑ Hydroxyproline, ↓ GlycylprolineStabilizes collagen metabolitesMaintains extracellular matrix integrity

Clinically, these mechanisms translate to preserved cardiac function in high-risk populations. In adults with preexisting cardiomyopathy (mean LVEF 39%), dexrazoxane enabled full-dose doxorubicin (280–300 mg/m²) without clinically significant LVEF reduction (mean ΔLVEF = -5%) or heart failure hospitalization [3]. Similarly, pediatric survivors assessed 20 years post-treatment exhibited superior left ventricular fractional shortening (+1.4%, p=0.02) and ejection fraction (+1.6%, p=0.08) when dexrazoxane was administered with ≥250 mg/m² doxorubicin [8].

Properties

CAS Number

149003-01-0

Product Name

Dexrazoxane hydrochloride

IUPAC Name

4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione;hydrochloride

Molecular Formula

C11H17ClN4O4

Molecular Weight

304.73 g/mol

InChI

InChI=1S/C11H16N4O4.ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);1H/t7-;/m0./s1

InChI Key

BIFMNMPSIYHKDN-FJXQXJEOSA-N

SMILES

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl

Solubility

H2O 10 - 12 (mg/mL)
0.1 N HCI 35 - 43 (mg/mL)
0.1 N NaOH 25 - 34 (mg/mL)
10% EtOH 6.7 - 10 (mg/mL)
MeOH 1 (mg/mL)
H2O/DMA(1:1) 7.1 - 10 (mg/mL)
0.1 M Citrate Buffer (pH 4) 9.7 -14.5 (mg/mL)
0.1 M Borate Buffer (pH 9) 8.7 - 13 (mg/mL)

Synonyms

ADR 529
ADR-529
ADR529
Cardioxan
Cardioxane
Dexrazoxane
Dexrazoxane Hydrochloride
Hydrochloride, Dexrazoxane
ICRF 187
ICRF-187
ICRF187
NSC 169780
NSC-169780
NSC169780
Razoxane, (S)-Isomer
Razoxane, (S)-Isomer, Hydrochloride
Zinecard

Canonical SMILES

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl

Isomeric SMILES

C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.